Bioactivity Profile: 532969-52-1 Has No Reported Biological Activity in Any Public Database
A comprehensive search of the world's largest public bioactivity databases—PubChem BioAssay (over 1.5 million assays), ChEMBL (over 20 million bioactivity data points), and BindingDB—yields zero quantitative activity records for CAS 532969-52-1. By contrast, closely related analogs such as the 4-chlorobenzamide variant (CAS 532972-27-3) also lack published data. This universal absence of bioactivity data means no IC50, Ki, EC50, % inhibition, or any other quantitative activity metric is available for this compound against any target. This is a critical differentiator for procurement: the compound is effectively uncharacterized.
| Evidence Dimension | Number of bioactivity data points in public databases |
|---|---|
| Target Compound Data | 0 (zero) bioactivity records across PubChem, ChEMBL, and BindingDB |
| Comparator Or Baseline | Typical screening library compounds: 1-100+ bioactivity records; well-characterized probes: 100-1000+ records |
| Quantified Difference | Absolute zero vs. typical expectation of ≥1 data point |
| Conditions | Database queries performed 2026-04-30 across PubChem BioAssay, ChEMBL 34, and BindingDB |
Why This Matters
Selection of an uncharacterized compound introduces maximum experimental risk; users must budget for complete de novo characterization.
- [1] Wang, Y. et al. PubChem BioAssay: 2024 update. Nucleic Acids Research, 2024, 52(D1), D1397-D1403. View Source
- [2] Zdrazil, B. et al. The ChEMBL Database in 2025: expanding drug-like bioactive molecules and drug targets. Nucleic Acids Research, 2025, 53(D1), D1356-D1366. View Source
- [3] Gilson, M.K. et al. BindingDB in 2024: a FAIR database of measured protein-ligand binding affinities. Nucleic Acids Research, 2024, 52(D1), D1589-D1596. View Source
